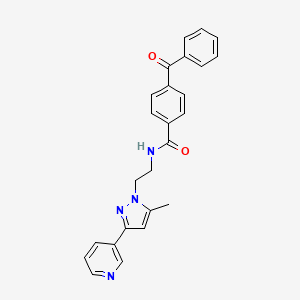

4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-benzoyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2/c1-18-16-23(22-8-5-13-26-17-22)28-29(18)15-14-27-25(31)21-11-9-20(10-12-21)24(30)19-6-3-2-4-7-19/h2-13,16-17H,14-15H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXOGPSWIVBCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be represented as follows:

This compound features a benzoyl group and a pyridine ring, which are significant for its biological activity.

Biological Activity Overview

Research on this compound indicates that it exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Properties : Some derivatives of benzamide compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds reported that derivatives similar to 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide displayed potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 0.018 mM for some derivatives .

Anticancer Activity

In vitro studies have indicated that benzamide derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds from similar classes have been evaluated for their ability to induce apoptosis in human cancer cells, with some showing IC50 values in the low micromolar range . The mechanisms often involve the modulation of cell cycle progression and induction of apoptotic pathways.

Case Study 1: Antitubercular Activity

A series of substituted benzamide derivatives were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Among them, certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-TB agents .

Case Study 2: Cytotoxicity Evaluation

In another study, the cytotoxic effects of related compounds were assessed on HEK-293 (human embryonic kidney) cells. The results showed that most active compounds were non-toxic at therapeutic concentrations, which is crucial for their potential therapeutic use .

The mechanisms through which 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide exerts its biological effects are likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Interaction with Cellular Pathways : The compound may interact with signaling pathways that regulate cell growth and apoptosis.

- Binding Affinity : Molecular docking studies suggest that this compound has a favorable binding affinity to target proteins involved in disease processes.

Scientific Research Applications

Anticancer Potential

Research has shown that compounds similar to 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide exhibit promising anticancer activities. For instance, derivatives containing pyrazole rings have been evaluated for their ability to inhibit cancer cell proliferation. Studies indicate that certain analogs can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar benzamide derivatives have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or protein production, leading to cell death .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of related compounds, several derivatives were tested against human colorectal carcinoma cells (HCT116). The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency. For example, one derivative showed an IC50 of 5.85 µM, indicating significant anticancer activity compared to established treatments .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar benzamide derivatives. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens. Compounds demonstrated MIC values ranging from 1.27 µM to 2.65 µM against tested strains, highlighting their potential as effective antimicrobial agents .

Data Tables

Comparison with Similar Compounds

Compound A : 3-Cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Key Differences: Benzamide Substituent: A cyano (-CN) group replaces the benzoyl (-COC6H5) group at the 3-position. Pyridine Position: Pyridin-4-yl instead of pyridin-3-yl.

- The pyridin-4-yl substitution alters steric and electronic interactions, which may affect binding to biological targets like kinases .

Compound B : 3,4-Difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Key Differences :

- Benzamide Substituent : 3,4-Difluoro groups replace the 4-benzoyl group.

- Reduced steric bulk compared to the benzoyl group may facilitate binding to compact active sites .

Molecular Properties and Data

Discussion of Substituent Effects

- Benzoyl vs. In contrast, the cyano group in Compound A offers hydrogen-bonding capability, while fluorine in Compound B improves oxidative stability.

- Pyridine Positional Isomerism :

- Pyridin-3-yl (target compound and Compound B) vs. pyridin-4-yl (Compound A) alters nitrogen orientation, affecting hydrogen-bonding patterns in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.